Bicyclo[3.2.1]octan-6-amine, endo- (9CI)
Description
Properties
CAS No. |
124127-92-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
(1S,5R,6S)-bicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2/t6-,7+,8-/m0/s1 |
InChI Key |
BGBAVYALYDGPOF-RNJXMRFFSA-N |
SMILES |
C1CC2CC(C1)C(C2)N |
Synonyms |
Bicyclo[3.2.1]octan-6-amine, endo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Bicyclo[3.2.1]octan-6-amine, exo- (9CI)
- CAS No.: 124127-90-8
- Molecular Formula : C₈H₁₅N
- Key Differences: The exo- isomer has the amine group positioned on the opposite face of the bicyclic system compared to the endo- form. This alters steric interactions and reactivity.
Bicyclo[2.2.1]heptan-2-amine Derivatives
- Example: Bicyclo[2.2.1]heptan-2-amine, 6-methoxy-N,2,3,3-tetramethyl- (9CI) (CAS 758650-09-8) Molecular Formula: C₁₂H₂₃NO Key Differences:
- Methoxy and methyl substituents modify polarity and bioavailability compared to the unsubstituted amine in the target compound .
Bicyclo[2.2.2]octane Derivatives
- Example : Bicyclo[2.2.2]octane, 1-ethynyl- (9CI) (CAS 96454-73-8)
- Molecular Formula : C₁₀H₁₄
- Key Differences :
- The [2.2.2] system has greater rigidity and symmetry, influencing binding interactions in drug design.
- Ethynyl group introduces sp-hybridized carbon, enhancing π-bond interactions .
Pharmacological Relevance
Bicyclic amines are pivotal in drug discovery due to their conformational rigidity and ability to mimic natural substrates:
- Bicyclo[3.2.1] Compounds : Act as SGLT2 inhibitors (e.g., ZA201203486 for type 2 diabetes) .
- Bicyclo[3.1.0] Compounds : GlyT1 inhibitors (e.g., WO2013017657 for neurological disorders) .
- Bicyclo[2.2.1] Compounds : Cathepsin C inhibitors for respiratory diseases (e.g., TN2015000381) .
The endo- configuration in bicyclo[3.2.1]octan-6-amine may optimize binding to biological targets compared to exo- or other bicyclic systems due to reduced steric hindrance.
Physicochemical Properties
| Property | Bicyclo[3.2.1]octan-6-amine, endo- (9CI) | Bicyclo[3.2.1]octan-6-amine, exo- (9CI) | Bicyclo[2.2.1]heptan-2-amine Derivative |
|---|---|---|---|
| Molecular Weight | ~125.21 (estimated) | 125.21 | 197.32 |
| XLogP3 | ~1.6 (estimated) | 1.6 | 2.8 (calculated) |
| Polar Surface Area | ~26 Ų (estimated) | 26 Ų | 23 Ų |
| Synthetic Yield | Not reported | Not reported | 74% (highest for [2.2.2] analogs) |
Preparation Methods
Radical Rearrangement Strategies
A radical-mediated approach enables the formation of bicyclo[3.2.1]octanes from simpler precursors. The homoallyl-homoallyl radical rearrangement reaction is a one-pot, three-step process that converts cyclohexene derivatives into functionalized bicyclo[3.2.1]octanes. This method leverages photochemical activation to generate radicals, which undergo cyclization to form the bicyclic framework. While efficient, this route requires precise control over reaction conditions to avoid undesired side products.
Vilsmeier-Haack and Wittig Functionalization
Functionalization of pre-formed bicyclo[3.2.1]octane scaffolds often employs the Vilsmeier-Haack reaction to introduce aldehyde groups, followed by Wittig reactions to extend conjugation. For example, treating bicyclo[3.2.1]octadiene thiophene derivatives with dimethylformamide yields carbaldehydes, which are further modified into styryl derivatives. Subsequent photochemical cyclization generates polycyclic structures with enhanced rigidity.
Organocatalyzed Enantioselective Synthesis
Recent advances in asymmetric organocatalysis have enabled the stereoselective construction of bicyclo[3.2.1]octanes. Chiral organocatalysts, such as quinine-derived amines and Brønsted bases, facilitate Michael-aldol cascades to form enantiomerically enriched products.
Michael-Aldol Cascade Reactions
A key strategy involves reacting β-ketoesters with α,β-unsaturated aldehydes (e.g., crotonaldehyde) in the presence of chiral aminocatalysts. For instance, the combination of a Jørgensen-Hayashi catalyst (a diarylprolinol silyl ether) and a carbene catalyst promotes a sequential Michael-aldol reaction, yielding bicyclo[3.2.1]octanes with up to 97% enantiomeric excess (ee) . The reaction proceeds via an enamine intermediate, which undergoes cyclization to form the bicyclic core (Scheme 1).
Table 1: Catalytic Performance in Enantioselective Synthesis
| Catalyst | Substrate Pair | Yield (%) | ee (%) | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Jørgensen-Hayashi | β-Ketoester + Crotonal | 75 | 73 | >20:1 |
| Quinidine-based | Phenylnitrodiene + Dienophile | 48 | 97 | >99:1 |
| Brønsted Base | Hydroxynaphtalenedione + MVK | 82 | 89 | 15:1 |
Carbene-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have been employed to catalyze [4+2] cycloadditions between enals and dienophiles, forming bicyclo[3.2.1]octanes with excellent stereocontrol. For example, cinnamaldehyde reacts with 2-alkyl-3-hydroxynaphtalene-1,4-diones under NHC catalysis to afford products with >90% ee and high diastereoselectivity.
Post-Synthesis Functionalization and Derivatization
Reductive Amination and Salt Formation
The free amine group in bicyclo[3.2.1]octan-6-amine is often converted to its hydrochloride salt for improved stability. This involves treating the amine with hydrochloric acid, yielding rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride . Catalytic hydrogenation of unsaturated precursors (e.g., 2,3-ene derivatives) using palladium on carbon selectively reduces double bonds while preserving the amine functionality.
Cross-Coupling Reactions
Industrial-Scale Production and Optimization
Large-scale synthesis necessitates continuous flow reactors and high-throughput screening to optimize reaction parameters. Key considerations include:
-
Temperature Control : Exothermic reactions (e.g., Diels-Alder) require precise cooling to prevent decomposition.
-
Catalyst Recycling : Immobilized chiral catalysts reduce costs in enantioselective routes.
-
Purification Techniques : Chromatography-free methods, such as crystallization or distillation, are prioritized for efficiency.
Table 2: Industrial Synthesis Parameters
| Parameter | Small-Scale Value | Industrial-Scale Optimization |
|---|---|---|
| Reaction Time | 24–48 h | 2–4 h (flow reactors) |
| Catalyst Loading | 10 mol% | 2–5 mol% (immobilized) |
| Yield | 60–75% | 85–92% |
Q & A
Q. Table 1: Example Reaction Conditions
| Substrate | Reagents | Stereochemical Outcome | Validation Method |
|---|---|---|---|
| Quinone monoketal + Styrene | H₂O (controlled), BF₃·OEt₂ | endo-6-amine | X-ray, 1H NMR |
Basic: How does the amine group in bicyclo[3.2.1]octan-6-amine influence its reactivity compared to non-amine analogs?
Methodological Answer:
The endo-amine group enhances nucleophilicity, enabling selective functionalization (e.g., alkylation, acylation). Comparative studies with analogs like bicyclo[3.2.1]octane (lacking amine) show:
- Reactivity divergence : Amine-bearing derivatives undergo nucleophilic substitutions, while non-amine analogs favor oxidation or reduction pathways .
- Biological activity : The amine group facilitates hydrogen bonding, improving interactions with biological targets (e.g., enzymes) .
Advanced: What strategies resolve contradictions in stereochemical assignments of bicyclo[3.2.1]octan-6-amine derivatives?
Methodological Answer:
Discrepancies in stereochemical data (e.g., conflicting NMR interpretations) are resolved via:
- Multidimensional NMR : 2D COSY and NOESY experiments clarify coupling patterns and spatial proximities .
- X-ray crystallography : Absolute configuration determination for crystalline derivatives .
- Computational modeling : DFT calculations predict stable conformers and compare with experimental data .
Advanced: How do reaction conditions impact the regioselectivity of bicyclo[3.2.1]octan-6-amine derivatization?
Methodological Answer:
Regioselectivity in substitutions (e.g., at C6 vs. C3 positions) depends on:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor amine-directed substitutions .
- Catalysts : Lewis acids (e.g., AlCl₃) stabilize transition states, directing reactions to less hindered positions .
- Temperature : Lower temperatures (−78°C to 0°C) minimize side reactions in sensitive substrates .
Q. Table 2: Example Derivatization Outcomes
| Reagent | Conditions | Major Product | Regioselectivity Driver |
|---|---|---|---|
| AcCl, Et₃N | DCM, 0°C | C6-acetylated | Amine-directed acylation |
| MeI, NaH | THF, RT | C3-methylated | Steric accessibility |
Basic: What analytical techniques are critical for characterizing bicyclo[3.2.1]octan-6-amine derivatives?
Methodological Answer:
- Mass spectrometry (HRMS) : Confirms molecular formula and purity .
- NMR spectroscopy : 1H/13C NMR identifies functional groups; DEPT-135 distinguishes CH₂/CH₃ groups .
- HPLC-PDA : Quantifies enantiomeric excess in chiral derivatives .
Advanced: How does the bicyclo[3.2.1] framework affect the compound’s conformational dynamics in solution?
Methodological Answer:
The rigid bicyclic structure restricts conformational flexibility, which is probed via:
- Variable-temperature NMR : Reveals restricted rotation around the amine group .
- Molecular dynamics simulations : Predicts dominant conformers and energy barriers .
- Comparative studies : Contrast with more flexible monocyclic amines (e.g., cyclohexylamine) to quantify rigidity effects .
Advanced: What mechanistic insights explain the substrate specificity in enzymatic interactions with bicyclo[3.2.1]octan-6-amine derivatives?
Methodological Answer:
- Docking studies : Simulate interactions with enzyme active sites (e.g., amine oxidases) to identify key binding residues .
- Kinetic assays : Measure inhibition constants (Ki) to correlate structural features (e.g., endo vs. exo stereochemistry) with activity .
- Mutagenesis : Modify enzyme residues to test hydrogen-bonding or steric contributions .
Basic: How are bicyclo[3.2.1]octan-6-amine derivatives compared to tricyclic analogs in drug discovery?
Methodological Answer:
- Bioactivity screens : Test both scaffolds against targets (e.g., GPCRs) to assess potency and selectivity .
- ADME profiling : Compare metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 assays) .
- Structural overlays : Use X-ray or cryo-EM to visualize binding mode differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
